花生四烯酸钠

描述

Sodium arachidonate is a sodium salt form of arachidonic acid, a polyunsaturated omega-6 fatty acid that plays a critical role in the biochemical functioning of the body, particularly in the inflammation process and cellular signaling. Arachidonic acid and its esterified form, arachidonate, are ubiquitous components of mammalian cells, serving as precursors to bioactive lipid mediators like prostaglandins and leukotrienes (Martin, Brash, & Murphy, 2016).

Synthesis Analysis

Sodium arachidonate can induce various biological responses such as platelet shape change and aggregation, which are independent of the release reaction. This indicates its capability to trigger cellular responses without relying on the release of adenosine diphosphate (ADP) (Kinlough-Rathbone, Reimers, Mustard, & Packham, 1976). The synthesis of sodium arachidonate involves the treatment of arachidonic acid with sodium, facilitating its use in various experimental settings to study its effects on cellular processes.

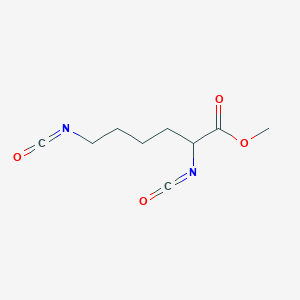

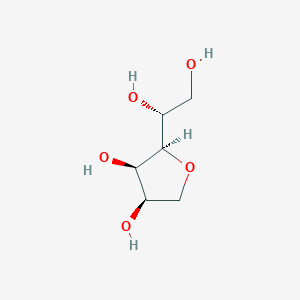

Molecular Structure Analysis

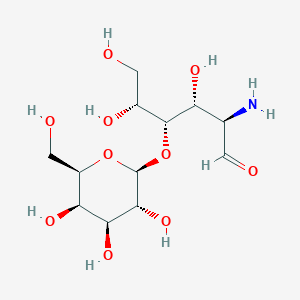

The molecular structure of arachidonic acid, from which sodium arachidonate is derived, consists of a 20 carbon chain with four double bonds located at the 5th, 8th, 11th, and 14th carbons. This structure was elucidated before the advent of modern chromatographic and spectroscopic methods and confirmed through total synthesis and structural analysis techniques (Martin, Brash, & Murphy, 2016).

Chemical Reactions and Properties

Sodium arachidonate's reactions and properties are significant in understanding its biological roles. It is involved in the generation of bioactive compounds like prostaglandins through enzymatic pathways. For instance, it is converted into prostaglandin G2, a precursor for various other prostaglandins, highlighting its role in physiological and pathological processes such as inflammation and platelet aggregation (Kinlough-Rathbone et al., 1976).

Physical Properties Analysis

The physical properties of sodium arachidonate, including its solubility in water and organic solvents, are crucial for its application in biological experiments. Its sodium salt form increases its solubility in aqueous solutions, making it more readily usable in physiological studies compared to arachidonic acid itself.

Chemical Properties Analysis

Sodium arachidonate's chemical properties, such as its reactivity with various enzymes, including cyclooxygenase and lipoxygenase, underline its importance in the biosynthesis of important mediators like prostaglandins and leukotrienes. These interactions are central to its role in cellular signaling and the inflammatory response (Kinlough-Rathbone et al., 1976).

科学研究应用

心血管疾病治疗

花生四烯酸钠在心血管疾病治疗中起着重要作用 . 研究人员发现,炎症是调节不同退行性疾病(包括心血管疾病)的关键因素 . 非甾体抗炎药 (NSAIDs) 可影响花生四烯酸的代谢,目前正在评估其在预防或治疗这些疾病中的潜在作用 .

神经退行性疾病治疗

花生四烯酸钠也正在研究其在神经退行性疾病治疗中的潜在用途 . 花生四烯酸5-脂氧合酶 (5-LOX) 途径的代谢产物(包括花生四烯酸钠)正在研究其在神经炎症、轴突损伤和脱髓鞘中的作用 .

糖尿病治疗

花生四烯酸钠在糖尿病治疗中的作用是另一个活跃的研究领域 . 炎症是糖尿病发病机制中的一个常见因素,花生四烯酸钠通过其在炎症过程中的作用,正在研究其潜在的治疗效果 .

癌症疾病治疗

花生四烯酸钠正在探索其在癌症疾病治疗中的潜在用途 . 炎症在致癌作用中的作用已得到充分证实,花生四烯酸钠作为炎症过程中的关键参与者,正在研究其在癌症预防和治疗中的潜在作用 .

疼痛和炎症管理

作用机制

Target of Action

Sodium arachidonate, a salt form of arachidonic acid (AA), primarily targets enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These enzymes play crucial roles in the metabolism of AA, leading to the production of various metabolites that trigger different inflammatory responses .

Mode of Action

Sodium arachidonate interacts with its targets, leading to significant changes in cellular functions. For instance, the interaction of AA with COX enzymes leads to the production of prostaglandins, which are key players in inflammation and pain signaling . Similarly, the interaction with LOX enzymes results in the production of leukotrienes, which are involved in inflammatory responses .

Biochemical Pathways

Sodium arachidonate affects several biochemical pathways. It is metabolized by COX, LOX, and CYP450 enzymes into various metabolites, including prostaglandins, thromboxanes, and leukotrienes . These metabolites play significant roles in various physiological processes, including inflammation, pain signaling, and regulation of renal ion transport .

Pharmacokinetics

The pharmacokinetics of sodium arachidonate involve its absorption, distribution, metabolism, and excretion (ADME). It is known that sodium arachidonate is a white to off-white waxy solid that is soluble in water, ethanol, and methanol . It is also known to be very sensitive to oxidation and will deteriorate rapidly in air .

Result of Action

The action of sodium arachidonate at the molecular and cellular level results in the production of various metabolites that have significant biological effects. For example, the production of prostaglandins and leukotrienes can lead to heightened excitability of the peripheral somatosensory system, contributing to pain exacerbation . Additionally, these metabolites can trigger different inflammatory responses, leading to potential damage to organs such as the kidney .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium arachidonate. For instance, the presence of oxygen can lead to the autooxidation of sodium arachidonate, affecting its stability . Furthermore, the balance between arachidonic acid and its parental compound linoleic acid in the diet can influence the inflammatory state, which is a key aspect of numerous kidney diseases .

安全和危害

Sodium arachidonate is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Once opened, the product must be used quickly or transferred to an inert atmosphere (dry argon) as soon as possible . The stability of an aqueous solution of this product is very poor with oxidation of the double bonds .

未来方向

属性

IUPAC Name |

sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-,16-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMGAAYEUNWXSI-XVSDJDOKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047683 | |

| Record name | Sodium Arachidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6610-25-9 | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, sodium salt, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium Arachidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARACHIDONIC ACID, SODIUM SALT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGR9XN5UVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)